

Mechanical testing of silicone elastomers made with Divinyl tetramethyldisiloxane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Divinyl tetramethyldisiloxane*

Cat. No.: *B8804842*

[Get Quote](#)

Navigating the Mechanical Landscape of Platinum-Cured Silicone Elastomers

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of advanced materials, silicone elastomers stand out for their versatility, biocompatibility, and stability, making them indispensable in the pharmaceutical and medical device industries. The mechanical properties of these elastomers are critically influenced by their formulation, particularly the crosslinking chemistry. This guide provides an objective comparison of the mechanical performance of platinum-cured silicone elastomers, with a focus on the role of the crosslinking agent, divinyltetramethyldisiloxane. Through a comprehensive review of experimental data and detailed testing protocols, we aim to equip researchers and professionals with the knowledge to select and tailor these materials for their specific applications.

The Role of Divinyltetramethyldisiloxane in Platinum-Cured Systems

Divinyltetramethyldisiloxane is a key component in the addition-curing (platinum-catalyzed) of silicone elastomers.^[1] This process, also known as hydrosilylation, involves the reaction of a vinyl-functional polysiloxane with a hydride-functional crosslinker in the presence of a platinum catalyst.^[1] Divinyltetramethyldisiloxane introduces vinyl groups into the polymer network, and the concentration of these vinyl groups directly influences the crosslink density of the final

elastomer.^[2] A higher crosslink density generally leads to a harder, more rigid material with higher tensile strength but lower elongation at break.^[3] Conversely, a lower crosslink density results in a softer, more flexible elastomer with higher elongation.^[3]

Comparative Analysis of Mechanical Properties

The following table summarizes the typical mechanical properties of a series of platinum-cured silicone elastomers with varying Shore A hardness. While not a direct measure of divinyltetramethyldisiloxane concentration, Shore A hardness is a direct consequence of the crosslink density, which is controlled by the amount of vinyl-functional crosslinker. Therefore, this data provides a valuable comparison of how modulating the crosslinking affects the material's performance.

Material Grade (Shore A Hardness)	Tensile Strength (MPa)	Elongation at Break (%)	Tear Strength (kN/m)
30	8.0	650	50
40	7.0	750	40
50	8.0	650	50
60	8.0	550	50
70	9.0	450	50
80	8.0	300	40

Data sourced from a representative technical data sheet for high-tensile strength, platinum-cured silicone rubber.^[4]

Experimental Protocols

Accurate and reproducible mechanical testing is paramount for material characterization and comparison. The following are detailed protocols for the key experiments cited in this guide, based on internationally recognized ASTM standards.

Tensile Strength and Elongation at Break (ASTM D412)

This test determines the force required to stretch a specimen until it breaks (tensile strength) and the extent to which it stretches before breaking (elongation at break).

1. Specimen Preparation:

- Test specimens are prepared in a dumbbell shape, typically using a die to cut them from a cured silicone sheet of a specified thickness.
- The most common specimen is the Die C dumbbell with a thickness of 3.0 ± 0.3 mm.[\[5\]](#)

2. Test Procedure:

- The test is conducted using a universal testing machine (tensile tester).
- The specimen is securely held in the grips of the testing machine.
- The grips are then separated at a constant rate, typically 500 ± 50 mm/min, until the specimen ruptures.[\[5\]](#)
- The force applied and the elongation of the specimen are continuously recorded.

3. Data Analysis:

- Tensile Strength: Calculated by dividing the maximum force recorded by the original cross-sectional area of the specimen.
- Elongation at Break: Calculated as the percentage increase in length of the specimen at the point of rupture compared to its original length.

Tear Strength (ASTM D624)

This test measures the resistance of a material to the propagation of a tear.

1. Specimen Preparation:

- Various specimen geometries can be used, with Type B and Type C being the most common.[\[6\]](#)
- For certain types, a small cut is made in the specimen to initiate the tear.

2. Test Procedure:

- The specimen is mounted in the grips of a universal testing machine.
- The grips are separated at a constant rate, typically 500 mm/min, which pulls the specimen apart and propagates the tear.[\[6\]](#)
- The force required to propagate the tear is recorded.

3. Data Analysis:

- Tear Strength: Calculated as the maximum force recorded divided by the thickness of the specimen.

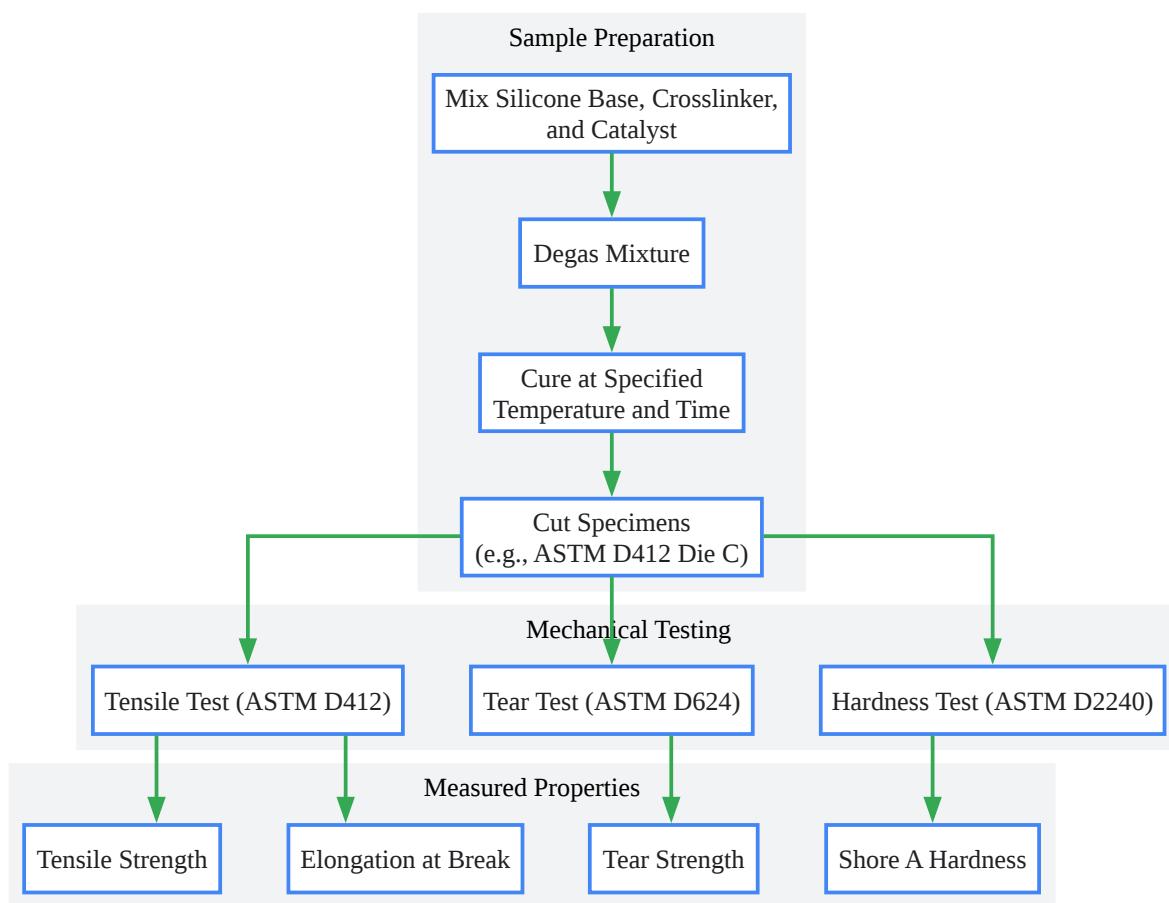
Hardness (Shore A Durometer) (ASTM D2240)

This test measures the indentation hardness of the material.

1. Specimen Preparation:

- The test specimen should have a flat surface and a minimum thickness of 6.4 mm (0.25 inches). If the specimen is thinner, it can be stacked to achieve the required thickness, but the surfaces must be in full contact.

2. Test Procedure:


- A Shore A durometer, a handheld or bench-mounted instrument with a specific indenter shape, is used.
- The indenter is pressed firmly and quickly onto the surface of the specimen, ensuring that the presser foot is in full contact with the material.
- The hardness reading is taken immediately (within one second) after the presser foot makes firm contact with the specimen.

3. Data Analysis:

- The hardness is read directly from the durometer scale, which ranges from 0 to 100. A higher number indicates a harder material.

Experimental Workflow

The following diagram illustrates the logical flow of the mechanical testing process for silicone elastomers.

[Click to download full resolution via product page](#)

Mechanical Testing Workflow

Conclusion

The mechanical properties of silicone elastomers made with divinyltetramethyldisiloxane are highly tunable through the control of crosslink density. As demonstrated, an increase in Shore A hardness, indicative of a higher crosslink density, generally correlates with increased tensile strength and tear resistance, but a decrease in elongation at break. For applications requiring high flexibility and the ability to withstand large deformations, a lower Shore A hardness formulation would be preferable. Conversely, for applications demanding high strength and rigidity, a higher Shore A hardness elastomer is more suitable. By understanding the interplay between formulation and mechanical performance, and by employing standardized testing protocols, researchers and drug development professionals can confidently select and specify the optimal silicone elastomer for their critical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. siliconeab.com [siliconeab.com]
- 2. researchgate.net [researchgate.net]
- 3. stockwell.com [stockwell.com]
- 4. scienceopen.com [scienceopen.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Mechanical testing of silicone elastomers made with Divinyl tetramethyldisiloxane]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b8804842#mechanical-testing-of-silicone-elastomers-made-with-divinyl-tetramethyldisiloxane>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com